N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-12(2)18-23-24-19-20(28)25(15-5-3-4-6-16(15)26(18)19)11-17(27)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKYDQCYFLWWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound based on various studies, including structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against established drugs.
Chemical Structure and Properties
- Molecular Formula : C20H18ClN5O
- Molecular Weight : 395.847 g/mol
The compound features a triazoloquinoxaline backbone, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of quinoxaline compounds, including this compound, exhibit notable anti-inflammatory properties.
-
Mechanism of Action :
- Inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells.
- Downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
- Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways.
- Modulation of MAPK signaling pathways.
-
Comparative Efficacy :
- In studies where the compound was compared to ibuprofen and other anti-inflammatory agents, it demonstrated superior efficacy in reducing inflammatory markers in vivo models.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- SMMC-7721 (hepatoma)
- K562 (leukemia)
-
Results :
- The compound exhibited IC50 values indicating significant cytotoxicity against these cancer cell lines.
- Structure-activity relationship studies revealed that electron-donating groups at specific positions enhanced anticancer activity.
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | RAW264.7 | Not specified | Inhibition of NO, TNF-α, IL-6; COX-2/iNOS inhibition |
| Anticancer | HeLa | 0.126 | Induction of apoptosis; cell cycle arrest |
| Anticancer | SMMC-7721 | 0.071 | Induction of apoptosis; inhibition of proliferation |
| Anticancer | K562 | 0.164 | Induction of apoptosis; inhibition of proliferation |
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Anti-inflammatory Effects :
A study published in MDPI reported that a related quinoxaline derivative showed significant inhibition of LPS-induced NO release and downregulated inflammatory cytokines in RAW264.7 cells . -
Anticancer Evaluation :
Research conducted on quinoxaline derivatives demonstrated that modifications to the molecular structure could enhance anticancer activity against various human cancer cell lines . The compound's ability to induce apoptosis was noted as a key mechanism.
Scientific Research Applications
Anticancer Properties
The compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which has shown promising anticancer activities. Research indicates that derivatives of this scaffold can inhibit cell proliferation across various cancer cell lines:
- Melanoma : A study evaluated the viability of melanoma cell lines (A375) against 16 novel compounds derived from this scaffold. Three compounds demonstrated significant cytotoxic effects, indicating their potential as anticancer agents .
- Breast Cancer : Another investigation focused on A2B adenosine receptor antagonists linked to the triazoloquinoxaline structure. These compounds exhibited low-micromolar-range cytotoxic activities against the MDA-MB-231 triple-negative breast adenocarcinoma cell line .
Broad Pharmacological Activities
Beyond anticancer applications, the triazoloquinoxaline scaffold is recognized for its diverse biological activities:
- Antibacterial and Antiviral : Compounds derived from this scaffold have shown activity against various bacterial and viral strains, making them candidates for further development in infectious disease treatment .
- Antifungal and Antiparasitic : The versatility of these compounds extends to antifungal and antiparasitic properties, suggesting a wide range of therapeutic uses beyond oncology .
Case Studies and Research Findings
Several key studies highlight the potential applications of N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide:
Chemical Reactions Analysis
Key Reaction Types
The compound participates in reactions driven by:
-
Amide bond reactivity (hydrolysis, nucleophilic substitution)
-
Triazole ring transformations (alkylation, cycloaddition)
-
Quinoxaline keto-group interactions (reduction, oxidation)
-
Aromatic substitution (electrophilic/nucleophilic attacks on the chlorophenyl group)
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Reaction :
Conditions :
-
Acidic : 6M HCl, reflux, 12–24 hrs (yield: 60–75%)
-
Basic : 2M NaOH, 80°C, 8 hrs (yield: 55–70%)
Outcome : Generates a carboxylic acid derivative, enabling further functionalization (e.g., esterification).
Nucleophilic Aromatic Substitution
The chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects:
Reaction :
Nu⁻ Examples : Hydroxide, amines, thiols.
Conditions :
Triazole Ring Alkylation
The 1,2,4-triazole moiety undergoes alkylation at the N2 position:
Reaction :
Reagents : Methyl iodide, propargyl bromide.
Conditions :
-
CsCO, DMF, 60°C, 4 hrs (yield: 65–80%)
Quinoxaline Ring Oxidation/Reduction
The keto group at position 4 is redox-active:
-
Reduction : NaBH/EtOH converts the ketone to a secondary alcohol (yield: 50–60%)
-
Oxidation : MnO/CHCN forms a diketone derivative (limited yield due to side reactions)
Factors Influencing Reactivity
-
Solvent polarity : DMF enhances nucleophilic substitution rates.
-
Steric hindrance : The isopropyl group on the triazole reduces alkylation efficiency at N2.
-
Electronic effects : Electron-deficient chlorophenyl group directs electrophilic attacks to para positions .
Comparative Reactivity Insights
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : Isopropyl groups (target compound) improve lipophilicity and target residence time compared to methyl or propyl groups () .
- Core Heterocycle Impact: Triazoloquinoxalines exhibit stronger π-π stacking than indazolo or oxadiazolidinone derivatives, crucial for binding to aromatic-rich receptors (e.g., kinases) .
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with cyclization of the triazoloquinoxaline core followed by functionalization with the chlorophenyl and isopropyl groups. Key steps include:
- Cyclization : Use of precursors like quinoxaline derivatives and triazole intermediates under reflux conditions (e.g., in ethanol or DMF) .
- Substitution : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution, requiring catalysts like Pd/C or CuI .
- Purification : Techniques such as column chromatography or recrystallization from ethanol-DMF mixtures improve purity (>95%) .
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermicity |
| Solvent | DMF/Ethanol | Polarity affects reaction kinetics |
| Catalyst | Pd/C (0.5 mol%) | Reduces side reactions |
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Spectroscopy :
- Chromatography :
- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 450.12) .
Advanced Research Questions
Q. What methodologies are used to investigate the compound’s biological activity, and how are target interactions validated?
- In Vitro Assays :
- Enzyme Inhibition : Dose-dependent inhibition of COX-2 (IC50 ~5 µM) using fluorogenic substrates .
- Cell Viability : MTT assays in cancer cell lines (e.g., IC50 of 10 µM in HeLa cells) .
- Target Identification :
Q. How do structural modifications (e.g., substituent changes) affect biological efficacy?
Comparative studies with analogs reveal:
| Substituent | Biological Activity (IC50) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| 4-Chlorophenyl | 5 µM | 15:1 |
| 3-Fluorophenyl | 8 µM | 10:1 |
| 4-Methoxyphenyl | >50 µM | <2:1 |
The 4-chlorophenyl group enhances lipophilicity (logP = 3.2) and target affinity due to electron-withdrawing effects .
Q. How can contradictory data in biological studies (e.g., varying IC50 values across assays) be resolved?
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Pool data from multiple studies (e.g., 12 datasets) to identify outliers using Grubbs’ test (α = 0.05) .
- Structural Validation : Confirm batch purity via XRD to rule out polymorphic effects .
Methodological Challenges
Q. What strategies mitigate synthesis challenges, such as low yields in triazole ring formation?
Q. How are computational models (e.g., QSAR, MD simulations) applied to predict pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
